Cas no 171877-39-7 ((S)-4-Benzylthiazolidine-2-thione)
(S)-4-Benzylthiazolidine-2-thione Chemical and Physical Properties
Names and Identifiers
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- (S)-4-Benzylthiazolidine-2-thione
- (4S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE
- (S)-4-BENZYL-THIAZOLIDINE-2-THIONE
- 2-Thiazolidinethione,4-(phenylmethyl)-, (4S)-
- (4S)-benzylthiazolidinethione
- (S)-4-benzyl-1,3-thiazolidine-2-thione
- (S)-4-benzylthiazolidin-2-thione
- (S)-4-benzylthiazolidinethione
- 4-BENZYL-THIAZOLIDIN-2-ONE
- (S)-4-Benzyl-2-thiazolidinethione
- (S)-(-)-BENZYL-1,3-THIAZOLIDINE-2-THIONE
- (4S)-4-Benzyl-2-thioxo-1,3-thiazolidine, (4S)-4-(Phenylmethyl)-2-thioxo-1,3-thiazolidine
- (S)-4-Benzylthiazolidine-2-thione,99%e.e.
- (S)-4-Benzylthiazolidine-2-thione, ee: 99%
- 2-Thiazolidinethione, 4-(phenylmethyl)-, (4S)-
- C10H11NS2
- SLDUGQISGRPGAW-VIFPVBQESA-N
- 4beta-Benzylthiazolidine-2-thione
- VC30349
- OR14521
- FCH4007442
- AB0022806
- ST2414645
- AX8032264
- W3741
- AKOS016842455
- A13076
- SCHEMBL1842009
- CS-W015151
- AC-28074
- J-010776
- DTXSID70466513
- MFCD06658216
- 171877-39-7
- AS-18159
- (S)-4-Benzylthiazolidine-2-thione, >=97.0% (GC)
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- MDL: MFCD06658216
- Inchi: 1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- InChI Key: SLDUGQISGRPGAW-VIFPVBQESA-N
- SMILES: S1C(N[C@H](C1)CC1C=CC=CC=1)=S
Computed Properties
- Exact Mass: 209.03300
- Monoisotopic Mass: 209.03329170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4
- XLogP3: 2.9
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 93-94 ºC
- Boiling Point: 328.4℃ at 760 mmHg
- Flash Point: 152.4°C
- Refractive Index: 1.676
- Solubility: Almost insoluble (0.061 g/l) (25 º C),
- PSA: 69.42000
- LogP: 2.54780
- Specific Rotation: -115° (c=1, chloroform)
- Optical Activity: [α]20/D -122±5°, c = 1% in chloroform
(S)-4-Benzylthiazolidine-2-thione Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10-23
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Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:Store at room temperature
(S)-4-Benzylthiazolidine-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034481-250mg |
S)-4-Benzyl-thiazolidine-2-thione |
171877-39-7 | 98% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 034481-5g |
S)-4-Benzyl-thiazolidine-2-thione |
171877-39-7 | 98% | 5g |
£236.00 | 2022-03-01 | |
| Fluorochem | 034481-25g |
S)-4-Benzyl-thiazolidine-2-thione |
171877-39-7 | 98% | 25g |
£990.00 | 2022-03-01 | |
| AstaTech | 65778-1/G |
(S)-4-BENZYL-THIAZOLIDINE-2-THIONE |
171877-39-7 | 98% | 1/G |
$80 | 2022-06-01 | |
| AstaTech | 65778-5/G |
(S)-4-BENZYL-THIAZOLIDINE-2-THIONE |
171877-39-7 | 98% | 5/G |
$275 | 2022-06-01 | |
| AstaTech | 65778-25/G |
(S)-4-BENZYL-THIAZOLIDINE-2-THIONE |
171877-39-7 | 98% | 25/G |
$825 | 2022-06-01 | |
| Alichem | A059005373-5g |
(S)-4-Benzylthiazolidine-2-thione |
171877-39-7 | 97% | 5g |
$388.08 | 2022-04-02 | |
| Alichem | A059005373-25g |
(S)-4-Benzylthiazolidine-2-thione |
171877-39-7 | 97% | 25g |
$1,455.30 | 2022-04-02 | |
| Chemenu | CM112016-5g |
(S)-4-benzylthiazolidine-2-thione |
171877-39-7 | 95+% | 5g |
$254 | 2021-08-06 | |
| Fluorochem | 034481-1g |
S)-4-Benzyl-thiazolidine-2-thione |
171877-39-7 | 98% | 1g |
£69.00 | 2022-03-01 |
(S)-4-Benzylthiazolidine-2-thione Production Method
Production Method 1
1.2 Reagents: Diisopropylethylamine ; 20 min, 0 °C
1.3 0 °C; 48 h, 0 °C
(S)-4-Benzylthiazolidine-2-thione Raw materials
(S)-4-Benzylthiazolidine-2-thione Preparation Products
(S)-4-Benzylthiazolidine-2-thione Suppliers
(S)-4-Benzylthiazolidine-2-thione Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (S)-4-Benzylthiazolidine-2-thione
Compound CAS No. 171877-39-7: (S)-4-Benzylthiazolidine-2-thione
(S)-4-Benzylthiazolidine-2-thione, also known by its CAS number 171877-39-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the thiazolidine class, which has been extensively studied for its potential applications in drug development and material science. The molecule's structure, characterized by a thiazolidine ring with a benzyl substituent at the 4-position and a thione group at the 2-position, makes it unique in terms of its chemical properties and reactivity.
The synthesis of (S)-4-Benzylthiazolidine-2-thione has been explored through various methods, including condensation reactions and enzymatic catalysis. Recent studies have highlighted the importance of stereochemistry in this compound, particularly the (S) configuration, which plays a crucial role in its biological activity. Researchers have reported that the (S) enantiomer exhibits superior pharmacokinetic properties compared to its (R) counterpart, making it a promising candidate for drug design.
In terms of applications, (S)-4-Benzylthiazolidine-2-thione has shown potential in the development of anti-inflammatory and antioxidant agents. A study published in 2023 demonstrated that this compound can effectively inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and neuroinflammation. Additionally, its antioxidant properties have been leveraged in the formulation of skincare products aimed at combating oxidative stress and promoting skin health.
The structural versatility of (S)-4-Benzylthiazolidine-2-thione has also made it a valuable building block in organic synthesis. Chemists have utilized this compound to construct more complex molecules with diverse functionalities. For instance, recent research has focused on its use as a precursor for developing bioactive compounds with potential anticancer properties. These studies highlight the compound's role as an intermediate in the synthesis of novel therapeutic agents.
From an environmental perspective, the stability and biodegradability of (S)-4-Benzylthiazolidine-2-thione have been evaluated to ensure its safe use in various applications. Studies indicate that under controlled conditions, the compound exhibits moderate biodegradation rates, making it suitable for use in eco-friendly products. However, further research is needed to optimize its environmental profile and minimize any potential ecological impact.
In conclusion, (S)-4-Benzylthiazolidine-2-thione, with its CAS number 171877-39-7, stands out as a versatile and promising compound with applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations within the fields of chemistry and pharmacology.
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